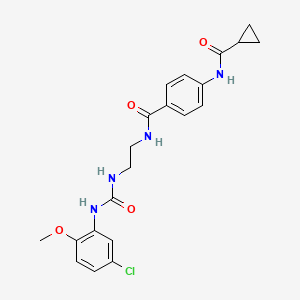
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
Descripción
This compound is a benzamide derivative featuring a ureidoethyl group linked to a 5-chloro-2-methoxyphenyl moiety and a cyclopropanecarboxamido substituent. Key features include:
- Benzamide core: A common scaffold in drug design due to its metabolic stability and hydrogen-bonding capacity.
- Cyclopropane ring: Enhances rigidity and may influence lipophilicity or target binding via steric effects.
- Chloro-methoxyphenyl group: Combines halogenated and methoxy substituents, which often modulate electronic properties and bioavailability .
Propiedades
IUPAC Name |
N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c1-30-18-9-6-15(22)12-17(18)26-21(29)24-11-10-23-19(27)13-4-7-16(8-5-13)25-20(28)14-2-3-14/h4-9,12,14H,2-3,10-11H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKHYLHJBHXYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by kinase activity. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Chloro and methoxy substituents on the phenyl ring.
- Ureido and carboxamide linkages that enhance its interaction with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases. For instance, bis-aryl urea derivatives have been shown to inhibit LIM kinases with high selectivity and potency (IC50 values < 25 nM), which is crucial for regulating cellular processes such as migration and invasion in cancer cells .
Inhibition of Kinase Activity
The compound has demonstrated significant inhibition of LIM kinases, which are involved in actin dynamics. This inhibition leads to reduced phosphorylation of cofilin, a protein that regulates actin filament turnover. In vitro studies showed that related compounds effectively inhibited cell invasion and migration in prostate cancer cells (PC-3) at concentrations less than 1 μM .
Antitumor Activity
In vivo studies have indicated that similar compounds can reduce tumor growth in mouse models. The ability to selectively inhibit LIMK1 while sparing other kinases (e.g., ROCK and JNK) suggests a favorable safety profile for therapeutic applications .
Study 1: LIM Kinase Inhibition
A study focused on the synthesis and evaluation of bis-aryl urea derivatives found that certain modifications enhanced selectivity for LIMK over other kinases. The most promising derivatives exhibited potent anti-invasive properties in cancer cell lines, highlighting the potential of such compounds in oncology .
Study 2: Neuroleptic Activity
Another investigation into benzamide derivatives revealed that modifications similar to those in this compound could lead to enhanced neuroleptic activity. Compounds were tested for their effects on apomorphine-induced stereotyped behavior in rats, demonstrating significant improvements in activity compared to standard treatments like metoclopramide .
Data Table: Biological Activity Summary
| Compound | Target Kinase | IC50 (nM) | Effect on Cell Migration | In Vivo Efficacy |
|---|---|---|---|---|
| Compound 18b | LIMK1 | <25 | Significant reduction | Tumor growth inhibition |
| Compound 55 | Neuroleptic receptor | Not specified | Not applicable | Enhanced activity vs. haloperidol |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Molecular Docking Insights (Inferred from )
The cyclopropane group may enhance binding via steric complementarity, whereas the ureidoethyl chain could facilitate polar interactions in enclosed environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


